Cas no 509-96-6 (12alpha-HYDROXYROTENONE)

12alpha-HYDROXYROTENONE 化学的及び物理的性質
名前と識別子
-
- 12alpha-HYDROXYROTENONE
- [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2R,6aR,12aR)-
- furo[2',3':7,8][1]benzopyrano[2,3-c][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2R,6aR,12aR)-
- (-)-cis-12a-Hydroxyrotenone
- (1R,6R,13R)-13-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
- Rotenolone I
- 12a-Hydroxyrotenone
- (1R,6R,13R)-13-hydroxy-16,17-dimethoxy-6-(prop-1-en-2-yl)-2,7,20-trioxapentacyclo[11.8.0.0^{3,11}.0^{4,8}.0^{14,19}]henicosa-3,8,10,14(19),15,17-hexaen-12-one
- Q27104952
- (-)-12alpha-Hydroxyrotenone
- Rotenolon I
- HY-119694
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6ah)-one, 1,2,12,12a-alpha-tetrahydro-6a-alpha-hydroxy-2-alpha-isopropenyl-8,9-dimethoxy-
- UNII-HN2R8MKH6Y
- 6ab,12ab-Rotenolone
- 12-Hydroxyrotenone
- Rotenalone
- 6a-beta,12a-beta-Rotenolone
- Rotenolone
- 509-96-6
- 1,2,12,12a-Tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-(2R,6aR,12aR)-[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
- (2R,6aR,12aR)-1,2,12,12a-Tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
- hydroxy-isopropenyl-dimethoxy-[?]one
- CHEBI:68051
- (-)-cis-Rotenolone
- HN2R8MKH6Y
- BDBM50480247
- AKOS040753816
- C10464
- CHEMBL240545
- (2R,6aR,12aR)-6a-hydroxy-8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one
- "12-hydroxyrotenone
- Rotenalone I
- FS-10634
- 12-alpha-Hydroxyrotenone
- (1)benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2R,6aR,12aR)-
- (1R,6R,13R)-13-hydroxy-16,17-dimethoxy-6-(prop-1-en-2-yl)-2,7,20-trioxapentacyclo(11.8.0.0^(3,11).0^(4,8).0^(14,19))henicosa-3,8,10,14(19),15,17-hexaen-12-one
- (1R,6R,13R)-13-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo(11.8.0.03,11.04,8.014,19)henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
- 545-76-6
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2R-(2alpha,6abeta,12abeta))-
- DA-77539
- 1,2,12,12a-Tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-(2R,6ar,12ar)-(1)benzopyrano(3,4-b)furo(2,3-H)(1)benzopyran-6(6ah)-one
- DTXCID201477490
- 6 alpha(beta),12 alpha(beta)-Rotenolone
- DTXSID301019530
- 6alpha(beta),12alpha(beta)-Rotenolone
-
- インチ: InChI=1S/C23H22O7/c1-11(2)16-7-13-15(29-16)6-5-12-21(13)30-20-10-28-17-9-19(27-4)18(26-3)8-14(17)23(20,25)22(12)24/h5-6,8-9,16,20,25H,1,7,10H2,2-4H3/t16-,20-,23-/m1/s1
- InChIKey: JFVKWCYZKMUTLH-AYPBNUJASA-N
- ほほえんだ: CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC
計算された属性
- せいみつぶんしりょう: 410.13656
- どういたいしつりょう: 410.13655304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 3
- 複雑さ: 710
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- PSA: 83.45
12alpha-HYDROXYROTENONE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T34394-5 mg |
Rotenolone |
509-96-6 | 98% | 5mg |
¥ 5,250 | 2023-07-10 | |
TargetMol Chemicals | T34394-5mg |
Rotenolone |
509-96-6 | 5mg |
¥ 5250 | 2024-07-19 | ||
Aaron | AR006VPW-10mg |
12a-Hydroxyrotenone |
509-96-6 | 10mg |
$1132.00 | 2025-02-13 |
12alpha-HYDROXYROTENONE 関連文献
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1. 148. Proton magnetic studies of rotenone and related compoundsL. Crombie,J. W. Lown J. Chem. Soc. 1962 775
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Aline C. M. Sobreira,Francisco das Chagas L. Pinto,Katharine G. D. Florêncio,Diego V. Wilke,Charley C. Staats,Rodrigo de A. S. Streit,Francisco das Chagas de O. Freire,Otília D. L. Pessoa,Amaro E. Trindade-Silva,Kirley M. Canuto RSC Adv. 2018 8 35575
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3. Back cover
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Nigel C. Veitch Nat. Prod. Rep. 2013 30 988
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William M. Draper,Jagdev S. Dhoot,S. Kusum Perera J. Environ. Monit. 1999 1 519
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7. 554. The structure and stereochemistry of the rotenolones, rotenolols, isorotenolones, and isorotenololsL. Crombie,P. J. Godin J. Chem. Soc. 1961 2861
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8. Isotopically labelled geometric isomers of vinyl groups: reconstructive synthesis of (Z)- and (E)-[7′-2H]rotenoneLeslie Crombie,Stephen J. Pegg,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1992 1789
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10. New synthetic methods in rotenoid chemistry: [7′-13C]- and [7′-14C]-(–)-rotenone and (±)-isorotenoneDavid Carson,Malcolm W. Cass,Leslie Crombie,Ian Holden,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1982 773
12alpha-HYDROXYROTENONEに関する追加情報
12α-Hydroxyrotenone: A Comprehensive Overview
12α-Hydroxyrotenone (CAS No. 509-96-6) is a naturally occurring compound belonging to the rotenone family, which is derived from the roots of certain tropical plants, particularly *Derris elliptica* and *Lonchocarpus* species. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including agriculture, pharmacology, and environmental science.
The chemical structure of 12α-hydroxyrotenone is characterized by a rotenoid skeleton with a hydroxyl group at the 12α position. This structural feature contributes to its distinct biological activity and stability. Recent studies have highlighted its role as a natural pesticide, demonstrating high efficacy against a wide range of agricultural pests without posing significant risks to non-target organisms or the environment.
One of the most notable advancements in 12α-hydroxyrotenone research involves its application in sustainable pest management systems. Scientists have explored its ability to disrupt insect nervous systems, making it a promising alternative to synthetic pesticides that often have adverse environmental impacts. Furthermore, 12α-hydroxyrotenone has shown potential in combating resistance in pest populations, a growing concern in modern agriculture.
Beyond pest control, 12α-hydroxyrotenone has been investigated for its potential therapeutic applications. Emerging research suggests that this compound may possess anti-inflammatory and antioxidant properties, which could be harnessed for developing novel pharmaceuticals. Studies conducted in vitro have demonstrated its ability to inhibit inflammatory pathways, offering new avenues for treating chronic inflammatory diseases.
The synthesis and purification of 12α-hydroxyrotenone have also been optimized in recent years, thanks to advancements in extraction techniques and analytical methods. Researchers have developed scalable methods for isolating this compound from plant sources, ensuring a consistent supply for both research and commercial applications.
In terms of environmental impact, 12α-hydroxyrotenone has been found to degrade rapidly under natural conditions, reducing its persistence in soil and water systems. This characteristic aligns with global efforts to promote eco-friendly agricultural practices and minimize chemical residues in the environment.
Despite its numerous advantages, the commercialization of 12α-hydroxyrotenone faces challenges related to cost-effectiveness and regulatory approval. However, ongoing research aims to address these issues by improving production efficiency and demonstrating the compound's safety profile through rigorous testing.
In conclusion, 12α-hydroxyrotenone (CAS No. 509-96-6) represents a versatile natural compound with diverse applications across multiple industries. Its unique chemical properties, coupled with recent scientific breakthroughs, position it as a valuable asset in the development of sustainable solutions for pest control and therapeutic interventions.
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